molecular formula C9H12NO3P B12803459 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide CAS No. 66261-93-6

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide

Cat. No.: B12803459
CAS No.: 66261-93-6
M. Wt: 213.17 g/mol
InChI Key: JJSRSAWPRLKWJC-UHFFFAOYSA-N
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Description

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide ( 66261-93-6) is a chemical compound with the molecular formula C9H12NO3P . It is classified as an oxazaphosphorine derivative, a class of heterocyclic compounds known for their significant research potential in medicinal chemistry . Oxazaphosphorines have been extensively studied as prodrugs that require enzymatic activation to release active alkylating species, a mechanism that has been successfully leveraged in the development of several therapeutic agents . This specific pyrrolo-fused oxazaphosphinine structure presents a unique scaffold for researchers exploring novel biologically active molecules. Its structure, which integrates a pyrrole ring system with the oxazaphosphorine core, may be of particular interest in the design and synthesis of new compounds for pharmacological evaluation, such as enzyme inhibitors or other targeted agents . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

66261-93-6

Molecular Formula

C9H12NO3P

Molecular Weight

213.17 g/mol

IUPAC Name

1-methoxy-3,4-dimethylpyrrolo[1,2-c][1,3,2]oxazaphosphinine 1-oxide

InChI

InChI=1S/C9H12NO3P/c1-7-8(2)13-14(11,12-3)10-6-4-5-9(7)10/h4-6H,1-3H3

InChI Key

JJSRSAWPRLKWJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OP(=O)(N2C1=CC=C2)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Phosphorus Precursors: Phosphorus oxychloride (POCl3) or related phosphoryl reagents are commonly used to introduce the phosphorus center.
  • Aminopyrrole Derivatives: 3,4-dimethylpyrrole or its derivatives serve as the nitrogen-containing heterocyclic component.
  • Methanol or Methoxy Sources: To introduce the methoxy substituent on phosphorus, methanol or methoxide reagents are employed.

Stepwise Synthetic Route

  • Formation of Phosphorus-Nitrogen Intermediate:
    The initial step involves reacting a phosphoryl chloride derivative with 3,4-dimethylpyrrole under controlled conditions to form a phosphorus-nitrogen bond, leading to a chlorophosphoryl intermediate.

  • Cyclization to Form the Oxazaphosphinine Ring:
    Intramolecular cyclization occurs by nucleophilic attack of an oxygen or nitrogen atom on the phosphorus center, closing the 1,3,2-oxazaphosphinine ring.

  • Methoxylation:
    The chlorophosphoryl intermediate is treated with methanol or sodium methoxide to substitute the chlorine atom with a methoxy group, yielding the methoxy-substituted phosphorus heterocycle.

  • Oxidation to 1-Oxide:
    The phosphorus atom is oxidized to the 1-oxide form using mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), stabilizing the phosphorus in the pentavalent state.

Reaction Conditions

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile, chosen for their ability to dissolve reactants and control reaction rates.
  • Temperature: Reactions are typically conducted at low to moderate temperatures (0–50 °C) to prevent decomposition and side reactions.
  • Time: Reaction times vary from several hours to overnight, depending on the step and reagents.

Research Findings and Data

Yield and Purity

  • Reported yields for similar organophosphorus heterocycles range from 60% to 85% after purification by recrystallization or chromatography.
  • Purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Structural Confirmation

  • NMR Spectroscopy: Characteristic phosphorus-31 NMR signals confirm the phosphorus environment; proton and carbon NMR verify the methyl and methoxy substituents.
  • X-ray Crystallography: Confirms the fused ring structure and the presence of the P=O bond with typical bond lengths (~1.45 Å for P=O).
  • Mass Spectrometry: Molecular ion peak at m/z 213 consistent with molecular weight.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Phosphorylation POCl3 + 3,4-dimethylpyrrole, solvent Formation of P-N intermediate 70–80 Low temperature to avoid side reactions
Cyclization Intramolecular, solvent, mild heating Ring closure 65–75 Controlled pH to favor cyclization
Methoxylation Methanol or NaOMe, room temperature Substitution of Cl by OMe 75–85 Excess methanol improves conversion
Oxidation to 1-oxide H2O2 or m-CPBA, low temperature Oxidation of P(III) to P(V) 80–90 Careful addition to avoid overoxidation

Chemical Reactions Analysis

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide's unique structural characteristics and potential applications make it useful in its chemical class.

Potential Pharmacological Properties

  • Research into the biological activity of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide has indicated potential pharmacological properties. Compounds within this class often exhibit activities such as:
    • Further studies are necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems.
  • Interaction studies involving 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide focus on its binding affinities with biological targets. These studies typically involve:
    • Surface plasmon resonance
    • Isothermal titration calorimetry

Reactions

  • The chemical reactivity of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide can be attributed to its oxazaphosphinine moiety, which may undergo various reactions typical of phosphorus-containing compounds.

Synthesis

The synthesis of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide can be achieved through several methods:

  • Cycloaddition reactions
  • Phosphorylation of pyrrole derivatives
  • Modified Hantzsch synthesis

Each method requires careful control of reaction conditions to optimize yield and purity.

Similar Compounds

Several compounds share structural similarities with 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide. Some examples include:

  • Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide
  • 2-Bromo-1-methoxy-3-nitrobenzene
  • 2-Methoxy-3-methylpyrazine

Mechanism of Action

The mechanism of action of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Fused Ring System : Combines pyrrole, oxazole, and phosphinine motifs.
  • Substituents : Methoxy (electron-withdrawing) and methyl (electron-donating) groups influence reactivity and stability.
  • Oxidation State : The phosphorus atom is in the +5 oxidation state (1-oxide), enhancing electrophilicity.

Limited experimental data are available for this specific compound, but analogous structures (e.g., ethyl-substituted pyrrolo-oxazaphosphinines) show characteristic NMR shifts in the range of 124–164 ppm for aromatic carbons and phosphorus-coupled splitting patterns .

Comparison with Similar Compounds

The following table compares 1-Methoxy-3,4-dimethylpyrrolo[1,2-c][1,3,2]oxazaphosphinine 1-oxide with structurally related phosphorus heterocycles (data synthesized from literature):

Compound Name (CAS) Core Structure Substituents Key Properties/Applications Reference
1-Methoxy-3,4-dimethylpyrrolo-oxazaphosphinine 1-oxide (4963-95-5) Pyrrolo[1,2-c][1,3,2]oxazaphosphinine 1-OCH₃, 3-CH₃, 4-CH₃ Potential catalytic intermediates; limited solubility in polar solvents
1-Phenyl-1λ⁵-phosphinane 1-oxide (74916-51-1) Phosphinane 1-Ph, 1-oxide High thermal stability; used in ligand design for transition-metal complexes
1-Octoxy-2,5-dihydro-1λ⁵-phosphole 1-oxide (66261-93-6) Phosphole 1-OOct, 2,5-dihydro Liquid crystalline behavior; applications in OLEDs
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide (20135-60-8) Oxadiazolo-pyridazine 4-Ph, 7-Ph, 1-oxide Fluorescent properties; studied as a sensor for nitroaromatics

Structural and Electronic Differences

  • Ring Systems : Unlike phosphinane or phosphole derivatives, the target compound’s fused pyrrolo-oxazaphosphinine system introduces steric constraints and conjugation effects, altering reactivity in cycloaddition reactions .
  • Substituent Effects : The methoxy group in 4963-95-5 increases electrophilicity at phosphorus compared to alkyl-substituted analogs (e.g., 66261-93-6), which exhibit greater hydrophobicity .
  • Oxidation State : All compared compounds share a +5 phosphorus oxidation state, but variations in ring size and substituents modulate Lewis acidity.

Spectroscopic and Analytical Data

While direct data for 4963-95-5 are scarce, analogous pyrrolo-oxazaphosphinines (e.g., ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate) exhibit:

  • ¹³C NMR : Aromatic carbons at 124–164 ppm, with deshielded signals for electron-deficient positions .
  • Elemental Analysis : Typical C, H, N percentages align with theoretical values (e.g., C: 69.59%, H: 6.12%, N: 15.46% for C₂₁H₂₂N₄O₂) .

Notes

  • Handling Precautions : Phosphorus heterocycles often require inert-atmosphere handling due to moisture sensitivity. Safety protocols for analogs (e.g., GHS-compliant SDS for oxathiazole oxides) recommend PPE and ventilation .
  • Computational Insights : Programs like SHELX aid in crystallographic analysis of such compounds, though structural complexity may necessitate advanced refinement techniques .

Biological Activity

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide is a complex organic compound notable for its unique structural features that incorporate both a pyrrolo and an oxazaphosphinine framework. This compound has garnered attention for its potential pharmacological properties and biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

The molecular formula of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide is C9_9H12_{12}N O3_3P. Its structure includes a methoxy group and two methyl groups attached to the pyrrolo ring, contributing to its distinctive chemical reactivity and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds within the oxazaphosphinine class often exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide may possess cytotoxic effects against certain cancer cell lines. The specific mechanisms by which this compound induces cytotoxicity remain to be fully elucidated but may involve the modulation of cellular signaling pathways or the induction of apoptosis.
  • Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress in biological systems.
  • Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes. Further investigation is needed to identify the exact targets and inhibition mechanisms.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various derivatives of oxazaphosphinine compounds highlighted that 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide exhibited significant activity against human cancer cell lines. The IC50_{50} values obtained from these studies suggest promising anticancer potential (exact values pending further detailed studies).

Antioxidative Activity

In vitro assays have demonstrated that this compound exhibits antioxidative activity comparable to known standards. The antioxidant capacity was assessed using various methods such as DPPH radical scavenging and FRAP assays. These studies indicated that the compound effectively stabilizes free radicals and reduces oxidative damage in cellular models.

Case Study 1: Anticancer Activity

A recent investigation into a series of oxazaphosphinine derivatives revealed that modifications in the chemical structure significantly influenced their anticancer properties. Specifically, derivatives with additional functional groups showed enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50_{50} values ranging from 3.1 µM to 5.3 µM. This suggests that further structural optimization of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide could lead to more potent anticancer agents.

Case Study 2: Antioxidant Efficacy

In a comparative study assessing the antioxidative properties of various compounds, 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide demonstrated superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This was evidenced by lower IC50_{50} values in DPPH assays.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique FeaturesIC50_{50} (µM)
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxideOxazaphosphininePotential anticancer and antioxidant activityTBD
Pyridine derivativePyridine derivativeDifferent biological activitiesVaries
Benzimidazole derivativeBenzimidazoleAntiproliferative activity against MCF-7~3.0

Q & A

Q. What are the recommended synthetic methodologies for 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide with high yield and purity?

Answer: The compound can be synthesized via cyclocondensation reactions involving N-(2,2-dichloro-1-cyanoethenyl)carboxamides and N-nucleophiles. Key parameters include:

  • Temperature control : Maintain 80–100°C to prevent side reactions.
  • Solvent selection : Use anhydrous acetonitrile or THF to stabilize reactive intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of carboxamide to nucleophile optimizes yield.

Q. Table 1: Example Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>85% yield
SolventAcetonitrile (dry)Minimal byproducts
Reaction Time12–18 hoursComplete conversion

This method is adapted from protocols for analogous oxazaphosphinine derivatives .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Answer: SHELX software (e.g., SHELXL) is the gold standard for crystallographic refinement:

Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination.

Refinement : Iterative least-squares refinement with anisotropic displacement parameters.

Validation : Check R-factor (<5%) and residual electron density maps for errors.

SHELX’s robustness in handling small-molecule data ensures precise bond-length and angle measurements .

Q. What safety protocols are essential for handling this compound?

Answer: While direct toxicity data for this compound is limited, structurally similar heterocycles exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Recommended precautions:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

General guidelines align with EU-GHS/CLP regulations for Category 4 substances .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data in structural analysis be resolved?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Follow this workflow:

Compare NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw).

Validate X-ray data : Check for disorder or thermal motion artifacts.

Computational modeling : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra under crystallographic geometry.

Q. Table 2: Example NMR Data (Analogous Pyrrolo Derivatives)

Proton Environmentδ (ppm) Observedδ (ppm) CalculatedDeviation
Pyrrolo-CH32.122.08+0.04
Oxazaphosphinine-OCH33.453.50-0.05

Data from related systems shows deviations <0.1 ppm when crystallographic constraints are applied .

Q. What HPLC methods are suitable for assessing the purity of this compound?

Answer: Adapt the European Pharmacopoeia 6.0 protocol for heterocyclic sulfoxides:

  • Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).
  • Detection : UV at 254 nm.
  • Validation : Ensure resolution >1.5 between the compound and sulfone byproducts.

This method achieves >99% purity with retention times of 8.2 ± 0.3 minutes .

Q. How can computational methods predict the reactivity of this compound in heterocyclic systems?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • Electrophilic sites : Phosphorus atom (natural bond orbital charge: +1.2).
  • Nucleophilic sites : Methoxy oxygen (charge: -0.8).
  • Reactivity : Predominant participation in [4+2] cycloadditions due to electron-deficient phosphorus.

These insights guide the design of derivatives for applications like anticancer agents, as seen in related oxazaphosphinine systems .

Q. What strategies optimize regioselectivity in derivatization reactions?

Answer: Control regioselectivity via:

  • Protecting groups : Temporarily block the methoxy group with TBSCl.
  • Catalysis : Use Pd(OAc)₂ for cross-couplings at the pyrrolo-C3 position.
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at phosphorus.

Yield improvements (>20%) are documented in analogous pyrrolo[3,4-c]pyrrole syntheses .

Q. How is the compound’s stability under varying pH conditions evaluated?

Answer: Conduct accelerated stability studies :

Buffer solutions : pH 1–13, incubated at 40°C for 72 hours.

Analysis : Monitor degradation via LC-MS.

Kinetics : Calculate t₁/₂ using first-order decay models.

Preliminary data for similar compounds shows maximal stability at pH 6–8 (t₁/₂ > 30 days) .

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